2,2-Difluoroheptanedioic Acid
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Overview
Description
2,2-Difluoroheptanedioic Acid is an organic compound with the molecular formula C7H10F2O4 It is characterized by the presence of two fluorine atoms attached to the second carbon of a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroheptanedioic Acid typically involves the fluorination of heptanedioic acid derivatives. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroheptanedioic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoroheptanedioic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoroheptanedioic Acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
2,2-Difluoroethylamine: Another fluorinated compound with similar structural features.
2,2-Difluoropropanoic Acid: Shares the difluoromethyl group but has a shorter carbon chain.
2,2-Difluorobutane: A simpler fluorinated alkane with similar chemical properties.
Properties
Molecular Formula |
C7H10F2O4 |
---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2,2-difluoroheptanedioic acid |
InChI |
InChI=1S/C7H10F2O4/c8-7(9,6(12)13)4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H,12,13) |
InChI Key |
SHCKSMHFCIYFJV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(=O)O)(F)F)CC(=O)O |
Origin of Product |
United States |
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